Tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate
Description
Tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a piperazine ring substituted with methyl groups
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-10-8-15(12(17)18-13(3,4)5)9-11(2)16(10)7-6-14/h10-11H,7-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZSDYPWVPORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1CC#N)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylpiperazine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate derivative. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The piperazine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminomethyl)-3,5-dimethylpiperazine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)-3,5-dimethylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
